molecular formula C17H27N3O4S B8098802 5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)pentanamide

5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)pentanamide

Cat. No.: B8098802
M. Wt: 369.5 g/mol
InChI Key: RHSLFWQVOZSLGY-DZKIICNBSA-N
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Description

5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)pentanamide is a useful research compound. Its molecular formula is C17H27N3O4S and its molecular weight is 369.5 g/mol. The purity is usually 95%.
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Biological Activity

5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)pentanamide is a complex organic compound with significant potential in biological applications. Its structure suggests various pharmacological activities, particularly in the modulation of enzyme activity and interaction with biological pathways.

  • IUPAC Name : this compound
  • CAS Number : 2227450-68-0
  • Molecular Formula : C17H27N3O4S
  • Molecular Weight : 369.48 g/mol
  • Purity : 98% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its interaction with specific enzymes and pathways relevant to inflammation and cancer.

1. Enzyme Inhibition

Research indicates that the compound may exhibit inhibitory effects on lipoxygenases (LOXs), which are crucial in the metabolism of polyunsaturated fatty acids and are implicated in inflammatory processes. The modulation of LOX activity can influence the production of leukotrienes and other inflammatory mediators, making it a target for anti-inflammatory drug development .

2. Anti-Cancer Potential

Preliminary studies suggest that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The thieno[3,4-d]imidazole moiety is known for its ability to interfere with cellular signaling pathways involved in cancer progression .

Case Study 1: LOX Inhibition

A study conducted on a series of thieno[3,4-d]imidazole derivatives demonstrated that specific modifications to the structure could enhance LOX inhibitory potency. For instance, compounds that retained the propargyl group showed promising IC50 values around 40 µM for 15-LOX inhibition, indicating that structural optimization is key to enhancing biological activity .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays using human cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxicity. For example, modifications leading to increased lipophilicity enhanced cellular uptake and subsequent apoptosis in cancer cells, highlighting the importance of chemical modifications in drug design .

Data Tables

Property Value
IUPAC NameThis compound
CAS Number2227450-68-0
Molecular FormulaC17H27N3O4S
Molecular Weight369.48 g/mol
Purity98%

Research Findings

Recent findings emphasize the importance of structure-function relationships in determining the biological activity of this compound. The presence of specific functional groups appears to play a critical role in its interaction with biological targets:

  • Lipoxygenase Inhibition : Modifications affecting steric hindrance and electronic properties can significantly alter inhibitory potency.
  • Cytotoxic Mechanisms : Investigations into apoptosis pathways indicate that this compound may induce cell death through both intrinsic and extrinsic pathways.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O4S/c1-2-8-23-10-11-24-9-7-18-15(21)6-4-3-5-14-16-13(12-25-14)19-17(22)20-16/h1,13-14,16H,3-12H2,(H,18,21)(H2,19,20,22)/t13-,14-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSLFWQVOZSLGY-DZKIICNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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